

# Technical Guide: Physicochemical Properties and Synthetic Applications of 6-Bromo-1-hexanol

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## Compound of Interest

Compound Name: 6-Bromo-1-hexanol

Cat. No.: B126649

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **6-Bromo-1-hexanol**, specifically its boiling point and density. It also details the experimental methodologies for the determination of these properties and presents a logical workflow for its application in the synthesis of pharmacologically relevant molecules, such as nitric oxide-donating analogues of the non-steroidal anti-inflammatory drug (NSAID), Sulindac.

## Core Physicochemical Data

The boiling point and density are critical parameters for the safe handling, purification, and application of **6-Bromo-1-hexanol** in a laboratory setting. The following table summarizes the reported values for these properties.

Property	Value	Conditions
Boiling Point	105-106 °C	at 5 mmHg[1][2][3][4]
114 °C	at 10 mmHg[5]	
198.9 °C	at 760 mmHg (estimated)	
Density	1.384 g/mL	at 25 °C
1.33 g/cm <sup>3</sup>	at 20 °C	

## Experimental Protocols

Accurate determination of the boiling point and density of **6-Bromo-1-hexanol** is essential for its characterization and use in synthesis. The following are detailed methodologies for these key experiments.

### Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like **6-Bromo-1-hexanol**, which have relatively high boiling points at atmospheric pressure, distillation or micro-boiling point methods are commonly employed.

#### 1. Simple Distillation Method:

This method is suitable when a sufficient quantity of the substance is available.

- Apparatus: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Procedure:
  - A sample of **6-Bromo-1-hexanol** is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
  - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

- The flask is gently heated.
- The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.
- Pressure Correction: Since the boiling point is pressure-dependent, it is crucial to note the atmospheric pressure during the experiment. If the measurement is not performed at standard pressure (760 mmHg), a correction may be applied.

## 2. Micro-Boiling Point Determination (Thiele Tube Method):

This method is ideal for small sample volumes.

- Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a rubber band or wire to attach the capillary tube to the thermometer.
- Procedure:
  - A small amount of **6-Bromo-1-hexanol** is placed in a small test tube.
  - A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
  - The test tube is attached to a thermometer.
  - The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
  - The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
  - The heating is stopped, and the liquid is allowed to cool slowly.
  - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

## Determination of Density

Density is a fundamental physical property defined as the mass per unit volume.

### 1. Using a Pycnometer:

A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of the density of a liquid.

- Procedure:
  - The empty pycnometer is cleaned, dried, and its mass is accurately measured.
  - The pycnometer is filled with **6-Bromo-1-hexanol**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
  - The filled pycnometer is weighed to determine the mass of the liquid.
  - The density is calculated by dividing the mass of the **6-Bromo-1-hexanol** by the known volume of the pycnometer.

### 2. Direct Mass and Volume Measurement:

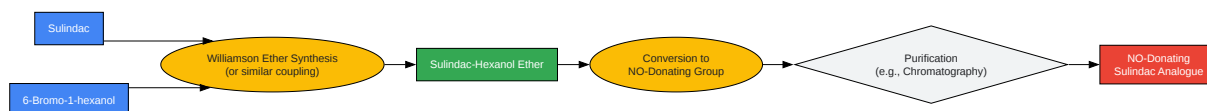
This is a simpler, though potentially less precise, method.

- Apparatus: An analytical balance and a graduated cylinder.
- Procedure:
  - The mass of an empty, dry graduated cylinder is measured.
  - A known volume of **6-Bromo-1-hexanol** is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
  - The mass of the graduated cylinder with the liquid is measured.
  - The mass of the **6-Bromo-1-hexanol** is determined by subtracting the mass of the empty cylinder.
  - The density is calculated by dividing the mass of the liquid by the measured volume.

## Application in Drug Development: Synthesis of Sulindac Analogues

**6-Bromo-1-hexanol** serves as a valuable reagent in the synthesis of modified drug molecules. One notable application is in the preparation of nitric oxide-donating analogues of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). These analogues are being investigated for their potential enhanced therapeutic effects, for instance, in cancer treatment.

The general synthetic strategy involves tethering the **6-Bromo-1-hexanol** to the Sulindac molecule, followed by conversion of the terminal bromo group to a nitric oxide-donating moiety. A logical workflow for this synthesis is depicted below.



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### Synthetic workflow for NO-donating Sulindac analogues.

This diagram illustrates the key stages in the synthesis of nitric oxide-donating Sulindac analogues. The process begins with the coupling of Sulindac and **6-Bromo-1-hexanol**, often via a Williamson ether synthesis or a similar nucleophilic substitution reaction. The resulting intermediate, a Sulindac-hexanol ether, undergoes a subsequent reaction to introduce a nitric oxide-donating functional group at the terminus of the hexyl chain. The final step involves the purification of the target molecule, typically through chromatographic techniques, to yield the pure NO-donating Sulindac analogue. This strategic modification aims to enhance the therapeutic profile of the parent drug.

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